molecular formula C10H9FO B1439957 3-(3-Fluorophenyl)cyclobutanone CAS No. 1080636-45-8

3-(3-Fluorophenyl)cyclobutanone

Cat. No.: B1439957
CAS No.: 1080636-45-8
M. Wt: 164.18 g/mol
InChI Key: OJNVADXYZQCCHD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)cyclobutanone typically involves [2+2] cycloaddition reactions, which are the primary method for constructing cyclobutane rings . One common approach is the cycloaddition of alkenes with ketenes or other suitable partners under controlled conditions. For instance, the reaction of 3-fluorostyrene with ketene in the presence of a catalyst can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of cyclobutanone derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Fluorophenylacetic acid or other carboxylic acids.

    Reduction: 3-(3-Fluorophenyl)cyclobutanol.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone and fluorophenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of target molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog without the fluorophenyl group.

    3-Phenylcyclobutanone: Similar structure but lacks the fluorine atom.

    3-(4-Fluorophenyl)cyclobutanone: Similar but with the fluorine atom in a different position on the phenyl ring.

Uniqueness

3-(3-Fluorophenyl)cyclobutanone is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-fluorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVADXYZQCCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303878
Record name 3-(3-Fluorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-45-8
Record name 3-(3-Fluorophenyl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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